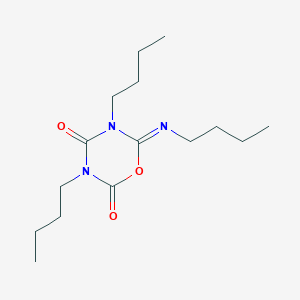![molecular formula C17H15NO2S B14191046 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole CAS No. 923030-43-7](/img/structure/B14191046.png)
2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring fused with a phenyl group substituted with two methoxy groups and an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-aminothiophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it has been shown to inhibit cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: A related compound with similar structural features but different functional groups.
1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene: Another compound with a similar ethenyl linkage and methoxy substitutions.
Uniqueness
2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
923030-43-7 |
|---|---|
Formule moléculaire |
C17H15NO2S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-[2-(2,4-dimethoxyphenyl)ethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H15NO2S/c1-19-13-9-7-12(15(11-13)20-2)8-10-17-18-14-5-3-4-6-16(14)21-17/h3-11H,1-2H3 |
Clé InChI |
IYPRQXFPCMCBFG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3S2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)

![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)


![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)

![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)


![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)

